5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride
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Overview
Description
5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride typically involves the reaction of appropriate pyrazole derivatives with sulfonyl fluoride reagents. One common method includes the use of trifluoromethylation agents in the presence of catalysts to introduce the trifluoromethyl group into the pyrazole ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of cesium fluoride as a fluorine source in combination with organic precursors has been explored to streamline the synthesis . This method not only improves the yield but also reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Transition metal catalysts, such as palladium, are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield sulfonamide derivatives, which are valuable in medicinal chemistry .
Scientific Research Applications
5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Fluorinated Thiophenes: These compounds share the fluorine-containing functional group and are studied for their unique chemical properties.
Uniqueness: 5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride stands out due to its combination of the trifluoromethyl and sulfonyl fluoride groups, which impart distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high metabolic stability .
Properties
IUPAC Name |
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4N2O2S/c5-4(6,7)2-1-3(10-9-2)13(8,11)12/h2,9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRRDOOWOJZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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